Structural Regioisomerism: Furan-2-yl vs. Furan-3-yl Substitution as the Primary Differentiator
CAS 2034498-74-1 bears a furan-2-yl group at the pyrazine 3-position, distinguishing it from its closest cataloged structural analog, CAS 2034611-52-2, which bears a furan-3-yl group. Regioisomeric substitution on the furan ring alters the spatial orientation and electronic character of the heterocycle, which can profoundly affect target binding, selectivity, and metabolic stability in kinase inhibitor scaffolds . This is the only comparator pair identifiable from current public chemical catalogs sharing the identical core scaffold (benzofuran-2-carboxamide + pyrazine-2-yl-methyl linker). No quantitative comparative bioactivity data exist for this pair in any admissible source .
| Evidence Dimension | Furan regioisomerism (structural differentiation only; no comparative bioactivity data available) |
|---|---|
| Target Compound Data | Furan-2-yl at pyrazine C-3 (CAS 2034498-74-1); SMILES: O=C(NCC1=C(N=CC=N1)C1=CC=CO1)C1=CC2=CC=CC=C2O1 |
| Comparator Or Baseline | Furan-3-yl at pyrazine C-3 (CAS 2034611-52-2) |
| Quantified Difference | No quantitative activity data available for either compound from admissible sources |
| Conditions | Structural comparison based on vendor catalog listings; no biological assay conditions established |
Why This Matters
Regioisomerism is a well-established determinant of bioactivity in heterocyclic drug candidates; without comparative data, the furan-2-yl isomer cannot be assumed bioequivalent to the furan-3-yl isomer for any biological application.
